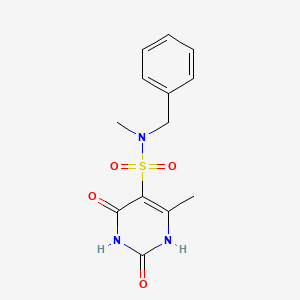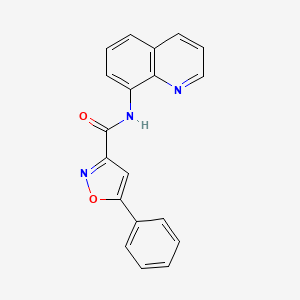![molecular formula C22H23NO3 B11300637 3-ethyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300637.png)
3-ethyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ETHYL-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as ethyl, methyl, and phenylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through multiple synthetic routes. One common method involves the reaction of a chromene derivative with an appropriate oxazine precursor under specific conditions. For example, the chromene derivative can be synthesized through a cyclization reaction of a suitable phenol with an aldehyde or ketone. The oxazine ring can then be introduced through a condensation reaction with an amine and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-ETHYL-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
3-ETHYL-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity and can be studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-ETHYL-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromeno[8,7-e][1,3]oxazin-2-ones: Compounds with similar fused ring systems and functional groups.
Indole derivatives: Compounds with similar aromatic ring structures and biological activities.
Xanthenone derivatives:
Uniqueness
3-ETHYL-4-METHYL-9-(2-PHENYLETHYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and fused ring system, which contribute to its distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C22H23NO3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-ethyl-4-methyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-3-17-15(2)18-9-10-20-19(21(18)26-22(17)24)13-23(14-25-20)12-11-16-7-5-4-6-8-16/h4-10H,3,11-14H2,1-2H3 |
InChI-Schlüssel |
OWOBVZLZUUWYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CCC4=CC=CC=C4)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B11300561.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11300577.png)

![5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B11300596.png)
![N-(2-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11300600.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B11300608.png)


![5-(4-bromophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11300629.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11300639.png)
![2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300645.png)
![N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11300661.png)
![1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11300667.png)
![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11300675.png)
